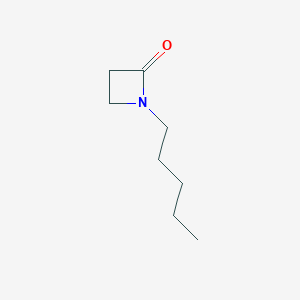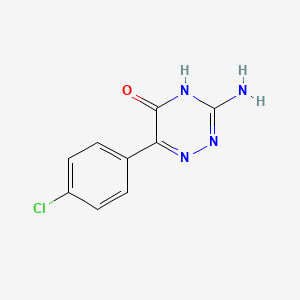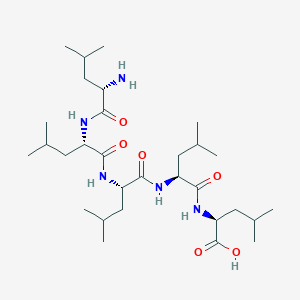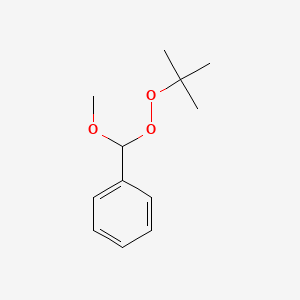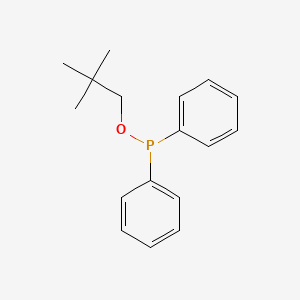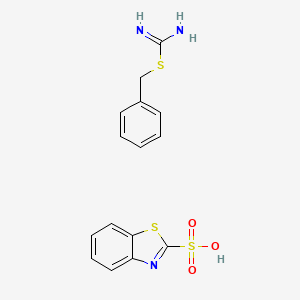
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is a compound that combines the structural features of benzothiazole and sulfonic acid with a benzyl carbamimidothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of 2-aminothiophenol and aldehydes in the presence of catalysts such as samarium triflate . The reaction conditions typically involve mild temperatures and aqueous media to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,3-benzothiazole-2-sulfonic acid often involves large-scale reactions using similar synthetic routes as mentioned above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The benzothiazole ring is known to interact with biological molecules through hydrogen bonding and π-π interactions, influencing the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the sulfonic acid and benzyl carbamimidothioate groups.
2-Mercaptobenzothiazole: A related compound used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
Benzoxazole: A compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring, leading to different chemical properties.
Uniqueness
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is unique due to the presence of both sulfonic acid and benzyl carbamimidothioate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63181-83-9 |
|---|---|
Fórmula molecular |
C15H15N3O3S3 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H5NO3S2/c9-8(10)11-6-7-4-2-1-3-5-7;9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10,11) |
Clave InChI |
CVBXZAKBQHUFNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


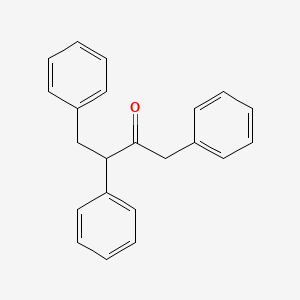
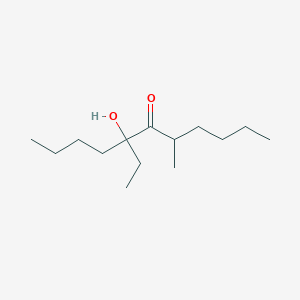
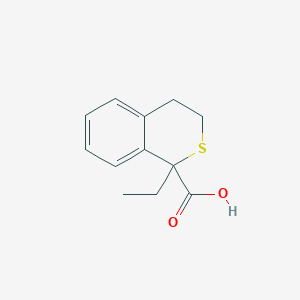
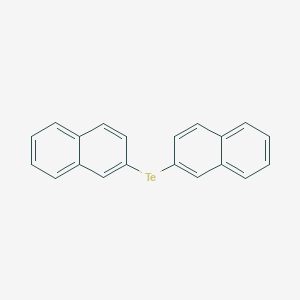
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
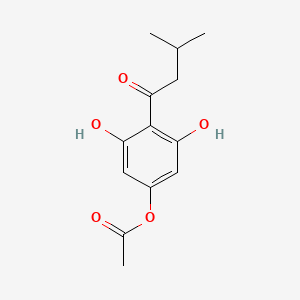

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
